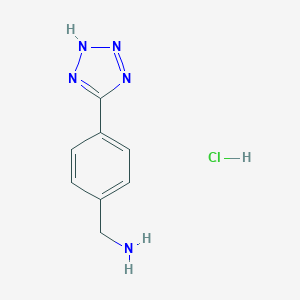

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10N5Cl. It is a solid substance used in various scientific research applications. The compound is known for its unique structure, which includes a tetrazole ring attached to a phenyl group, making it an interesting subject for chemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzylamine with sodium azide to form the tetrazole ring. This is followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the most promising areas of application for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is in cancer research. Studies have indicated that compounds containing tetrazole moieties can act as inhibitors of histone deacetylase 6 (HDAC6), which is implicated in various cancers. For instance, a study highlighted the synthesis of tetrazole-based HDAC6 inhibitors that demonstrated selective inhibition of HDAC6, leading to increased apoptosis in cancer cells when used in combination with other chemotherapeutic agents like bortezomib and doxorubicin .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research into tetrazole derivatives has shown that they can serve as tight-binding substrates or inhibitors for various enzymes, including amine oxidases and urease. For example, tetrazole derivatives have been shown to inhibit urease, which is associated with gastric diseases caused by Helicobacter pylori .

Synthesis of Bioactive Compounds

The compound's structure allows it to be a versatile building block in organic synthesis. It can be utilized in the development of new bioactive molecules through multicomponent reactions such as the Ugi reaction. This method allows for the efficient synthesis of complex molecules that may exhibit significant biological activity .

Case Study 1: HDAC6 Inhibition

A recent study synthesized a series of tetrazole-capped HDAC inhibitors, including this compound. The research demonstrated that these compounds could selectively inhibit HDAC6, leading to increased acetylation of α-tubulin and enhanced cytotoxicity against leukemia cell lines when combined with other drugs .

Case Study 2: Urease Inhibition

Another study focused on the inhibition of urease by tetrazole derivatives, showing that these compounds could reduce ammonia production in gastric environments, potentially alleviating conditions such as ulcers and gastric carcinoma. The mechanism involved competitive inhibition, where the tetrazole group effectively mimicked the natural substrate of urease .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of

Biologische Aktivität

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a tetrazole ring, which is known for contributing to various biological activities. The presence of the phenyl group enhances its interaction with biological targets. The molecular formula is C10H11ClN5, and it exhibits properties typical of tetrazole derivatives, including solubility in polar solvents and the ability to form hydrogen bonds.

Overview

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound has been tested against both gram-positive and gram-negative bacterial strains as well as fungal species.

Bacterial Activity

A study evaluated the antibacterial activity of synthesized derivatives of the compound against several bacterial strains, including:

- Staphylococcus aureus (ATCC-29737)

- Bacillus subtilis (ATCC-6633)

- Escherichia coli (ATCC-2343)

- Pseudomonas aeruginosa (MTCC-1034)

The results indicated that certain derivatives showed potent antibacterial activity, with zones of inhibition measured in millimeters (mm). For example, compound 3a exhibited notable inhibition against S. aureus with a zone of 18 mm, while E. coli showed a zone of 15 mm .

| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |

|---|---|---|---|---|

| 3a | 18 | 16 | 15 | 14 |

| 5b | 20 | 17 | 16 | 15 |

Fungal Activity

In addition to its antibacterial properties, the compound has been assessed for antifungal activity against species such as Candida albicans and Aspergillus niger. In vitro studies have shown that it disrupts essential cellular processes in fungi, likely by interfering with cell wall synthesis or ergosterol biosynthesis .

The antifungal efficacy was measured using disk diffusion methods, revealing significant zones of inhibition:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 22 |

| Aspergillus niger | 19 |

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways:

- Antibacterial Mechanism : The compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key enzymes involved in cell wall synthesis.

- Antifungal Mechanism : Its antifungal action is hypothesized to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes . This mechanism is similar to that of established antifungal agents like fluconazole.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The most effective compounds were found to possess broad-spectrum activity against both bacterial and fungal pathogens .

- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to active sites on target proteins involved in microbial metabolism, suggesting a rational approach for drug design .

Eigenschaften

IUPAC Name |

[4-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGATWAUTLJNTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NNN=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177595-28-7 |

Source

|

| Record name | [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.